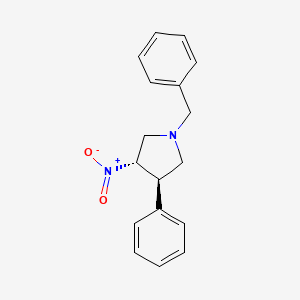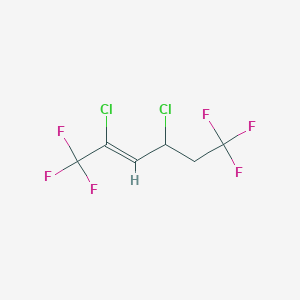
2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene
Vue d'ensemble
Description
The compound “2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene” likely belongs to the class of organic compounds known as halogenated hydrocarbons. These are compounds containing a hydrocarbon with one or more halogen atoms attached to it .
Chemical Reactions Analysis
Again, while specific information on “2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene” is not available, similar compounds like “2,6-dichloro-1,4-benzoquinone” have been studied. The formation of 2,6-DCBQ from BBPA chlorination involved hydrolysis, tert-butyl group cleavage, chlorine substitution, desamination, and oxidation .Applications De Recherche Scientifique
Polymerization and Copolymerization Processes
Polymerization of α-Olefins
A zirconium(IV) dichloro complex, when combined with an activator, has been found effective in the polymerization of 1-hexene, leading to poly(1-hexene)s with significant isotacticity and molecular weight. This demonstrates a potential application of related compounds in the polymerization process (Toda et al., 2015).
Copolymerization with Ethylene
The same zirconium(IV) dichloro complex shows potential in ethylene copolymerization with 1-hexene, producing random ethylene/1-hexene copolymers with high activity. This highlights the compound's relevance in the field of copolymerization (Toda et al., 2015).
Chemical Synthesis and Reactions
Chemical Reactions in Synthesis
The addition of 2,2-dichloropropane to 1-hexene, which leads to compounds related to 2,4-dichloro-1,1,1,6,6,6-hexafluoro-2-hexene, demonstrates its utility in complex chemical synthesis and reactions (Kiseleva & Rybakova, 1985).
Oxidation Reactions
The oxidation of 1-hexene in various solvents, such as supercritical CO2, indicates the broader chemical reactivity and potential applications of similar hexafluoro compounds in oxidation reactions (Hou et al., 2002).
Chemical Stability and Analysis
Stability in Polymerization
Research on the stability of certain catalysts during the polymerization of 1-hexene helps in understanding the stability and reactivity of related fluorinated compounds under various conditions (Schrock et al., 2001).
Spectroscopic Investigations
Studies involving spectroscopic investigation in the activation of catalysts for 1-hexene polymerization provide insights into the behavior of fluorinated compounds under industrial conditions (Venderbosch et al., 2018).
Propriétés
IUPAC Name |
(Z)-2,4-dichloro-1,1,1,6,6,6-hexafluorohex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2F6/c7-3(2-5(9,10)11)1-4(8)6(12,13)14/h1,3H,2H2/b4-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWLGNLWODLYEN-RJRFIUFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=C(C(F)(F)F)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(/C=C(/C(F)(F)F)\Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1,1,1,6,6,6-hexafluoro-2-hexene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1419657.png)
![(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419658.png)
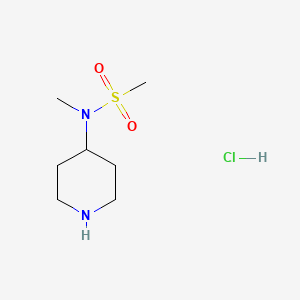
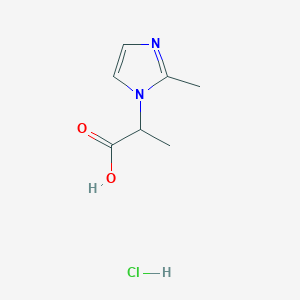
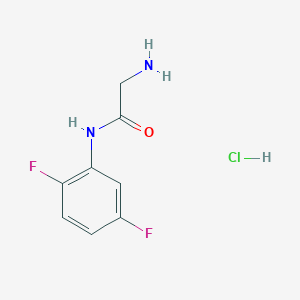
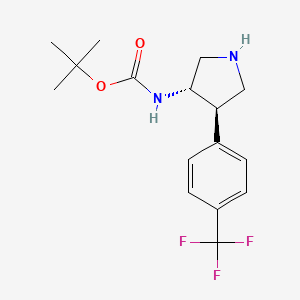
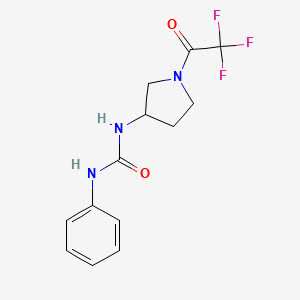
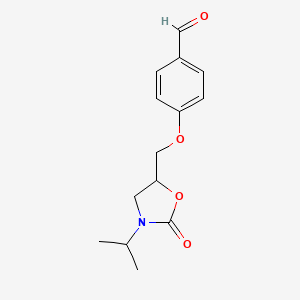
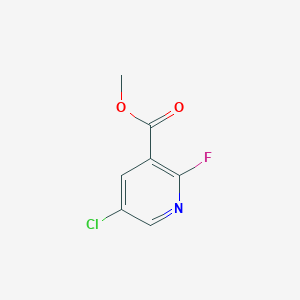
![trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride](/img/structure/B1419670.png)
![2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419672.png)
![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)
